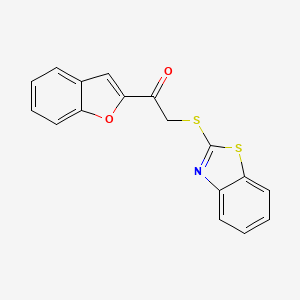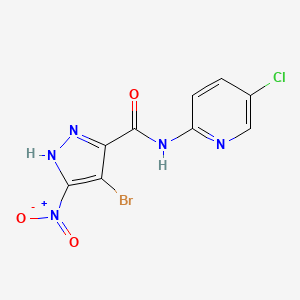![molecular formula C16H17NO6 B5978287 ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate CAS No. 588676-91-9](/img/structure/B5978287.png)
ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate
描述
Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate, commonly known as EOCG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EOCG belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of EOCG is not fully understood, but it is believed to involve the inhibition of various molecular targets, including enzymes and proteins involved in cancer cell proliferation, inflammation, and oxidative stress. EOCG has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Additionally, EOCG has been found to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
EOCG has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit cancer cell proliferation. EOCG has also been found to reduce the levels of pro-inflammatory cytokines and enzymes, which can alleviate inflammation. Moreover, EOCG has been found to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage.
实验室实验的优点和局限性
EOCG has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which can ensure reproducibility of the results. EOCG has also been found to exhibit low toxicity, which can minimize the risk of adverse effects. However, EOCG has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Moreover, EOCG has limited stability in the presence of light and air, which can affect its potency.
未来方向
There are several future directions for the research on EOCG. First, more studies are needed to elucidate the mechanism of action of EOCG, which can provide insights into its molecular targets and pathways. Second, more studies are needed to explore the therapeutic potential of EOCG in various diseases, including cancer, inflammation, and oxidative stress-related diseases. Third, more studies are needed to optimize the synthesis method of EOCG, which can improve its yield and purity. Fourth, more studies are needed to improve the solubility and stability of EOCG, which can enhance its usability in lab experiments and potential clinical applications.
Conclusion:
EOCG is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EOCG has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties. It has been found to exhibit biochemical and physiological effects, including cell cycle arrest, apoptosis, and reduction of pro-inflammatory cytokines and enzymes. EOCG has several advantages for lab experiments, including easy synthesis and low toxicity, but also has some limitations, including poor solubility and limited stability. Further research is needed to elucidate the mechanism of action of EOCG and explore its therapeutic potential in various diseases.
合成方法
EOCG can be synthesized using a simple and efficient method. The synthesis involves the reaction between ethyl glycinate and 8-ethoxy-3-hydroxy-2H-chromen-2-one in the presence of a catalyst. The reaction yields EOCG as a white crystalline solid with a high purity level.
科学研究应用
EOCG has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and oxidative stress-related diseases. EOCG has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. It has also been shown to inhibit inflammation by suppressing the production of pro-inflammatory cytokines and enzymes. Moreover, EOCG has been found to possess antioxidant properties, which can protect cells from oxidative damage.
属性
IUPAC Name |
ethyl 2-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-3-21-12-7-5-6-10-8-11(16(20)23-14(10)12)15(19)17-9-13(18)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCJBKQFMNRQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160743 | |
| Record name | N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate | |
CAS RN |
588676-91-9 | |
| Record name | N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
![3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5978244.png)

![N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)

![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5978267.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)
![N-(2-chlorobenzyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5978277.png)
![octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B5978286.png)
![3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5978295.png)
![6-(3-methylbutyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B5978303.png)
